molecular formula C12H24N2O4 B11774757 (R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate

(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate

Cat. No.: B11774757
M. Wt: 260.33 g/mol
InChI Key: IJXLVSPSHUBQOA-DDWIOCJRSA-N
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Description

®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate can be achieved through various methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity . Another approach includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids .

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate often involves the use of biocatalytic methodologies. These methods are efficient and sustainable, making them suitable for large-scale production. The use of biocatalysts in telescoped enzymatic cascades, resembling biosynthetic pathways, is an attractive strategy for generating unnatural compounds .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: It is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, thereby modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 3-aminopiperidine-1-carboxylate
  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
  • ®-Ethyl 3-aminopiperidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is unique due to its high enantiopurity and specific chiral configuration. This uniqueness allows it to exhibit distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

acetic acid;tert-butyl (3R)-3-aminopiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1

InChI Key

IJXLVSPSHUBQOA-DDWIOCJRSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC[C@H](C1)N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N

Origin of Product

United States

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